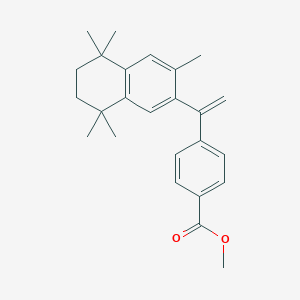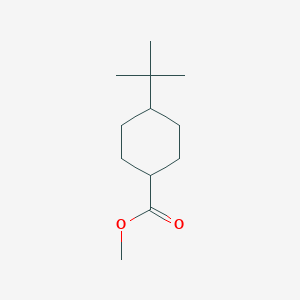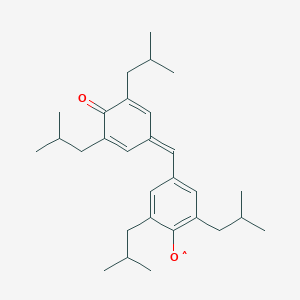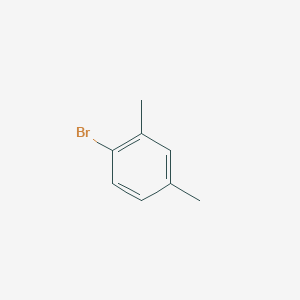
1-Bromo-2,4-dimethylbenzene
Overview
Description
1-Bromo-2,4-dimethylbenzene, also known as this compound, is an aromatic compound with the molecular formula C8H9Br. It consists of a benzene ring substituted with two methyl groups and one bromine atom. This compound is a colorless to light yellow liquid and is used in various chemical synthesis processes .
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-2,4-dimethylbenzene involves electrophilic aromatic substitution . In this process, the bromine atom attached to the benzene ring acts as an electrophile, making the compound susceptible to reactions with nucleophiles . This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
It’s known that brominated aromatic compounds can undergo various transformations, including coupling reactions . For example, this compound can react with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia, to afford the corresponding aromatic nitrile .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of various organic compounds . These reactions can be leveraged in organic synthesis for the production of pharmaceuticals, polymers, and other chemical products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while the pH and temperature can affect the rate of these reactions . Moreover, the compound’s stability can be affected by light, heat, and moisture, which can promote degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylbenzene can be synthesized through the bromination of m-xylene. The process involves adding bromine to m-xylene in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of o-xylene as a raw material. Bromine is added dropwise at temperatures ranging from -60°C to -20°C in the presence of a dichloromethane solution and catalysts. The reaction mixture is then heated to 10-20°C, and the dissolved hydrogen bromide is removed. The product is washed with a dilute alkali solution and water to obtain a colorless or light yellow crude product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,4-Dimethylbenzoic acid.
Reduction: m-Xylene.
Scientific Research Applications
1-Bromo-2,4-dimethylbenzene is utilized in several scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Bromo-o-xylene (1-bromo-2,3-dimethylbenzene)
- 3-Bromo-o-xylene (1-bromo-2,5-dimethylbenzene)
- 2-Bromo-m-xylene (1-bromo-3,4-dimethylbenzene)
- 5-Bromo-m-xylene (1-bromo-2,6-dimethylbenzene)
- 2-Bromo-p-xylene (1-bromo-4,5-dimethylbenzene)
Comparison: 1-Bromo-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct physical and chemical properties that make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-bromo-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFLQVNTBBUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060398 | |
| Record name | 4-Bromo-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-70-0 | |
| Record name | 1-Bromo-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-bromo-m-xylene is added to HF-SbF5?
A1: The research paper indicates that upon adding 4-bromo-m-xylene to HF-SbF5 at 0°C, an immediate reaction occurs resulting in the formation of the 5-bromo-m-xylenium ion. [] The authors suggest that this rapid transformation likely occurs through intermolecular reactions rather than direct protonation at the site of the bromine atom. This highlights the unique reactivity of 4-bromo-m-xylene in this superacid medium compared to its structural isomers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


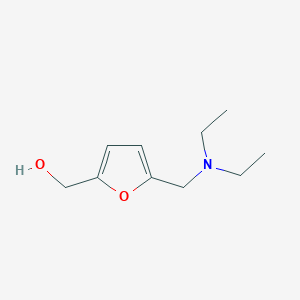
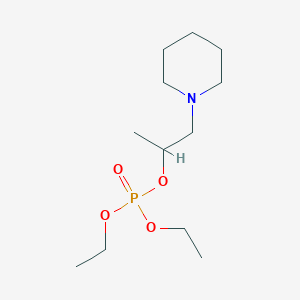
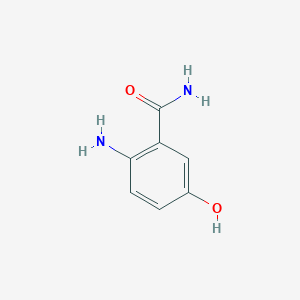

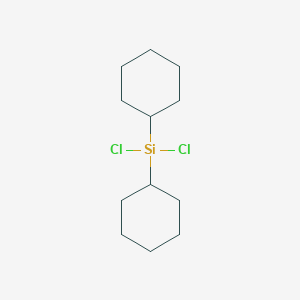
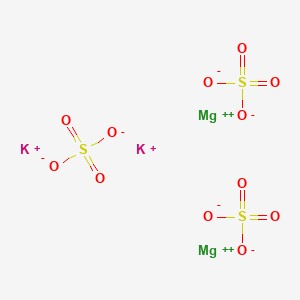
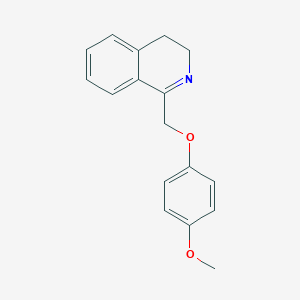
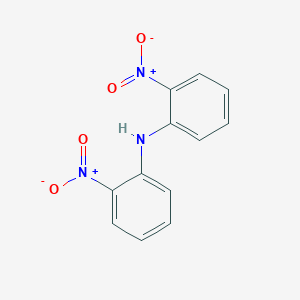
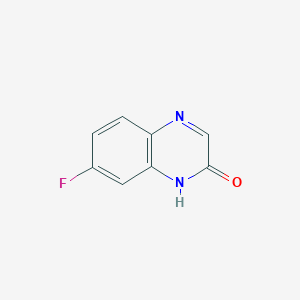
![(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one](/img/structure/B107575.png)
